molecular formula C12H12O2 B14898896 2-(Ethoxymethylene)-2,3-dihydro-1h-inden-1-one

2-(Ethoxymethylene)-2,3-dihydro-1h-inden-1-one

Cat. No.: B14898896
M. Wt: 188.22 g/mol
InChI Key: AYRNQUWLRGXUAW-CSKARUKUSA-N
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Description

2-(Ethoxymethylene)-2,3-dihydro-1h-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of an ethoxymethylene group attached to the indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylene)-2,3-dihydro-1h-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylene)-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxymethylene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted indenones depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxymethylene)-2,3-dihydro-1h-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the production of fine chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylene)-2,3-dihydro-1h-inden-1-one involves its interaction with various molecular targets. The ethoxymethylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethoxymethylene)malononitrile
  • 2-(Ethoxymethylene)-3-oxo esters

Uniqueness

2-(Ethoxymethylene)-2,3-dihydro-1h-inden-1-one is unique due to its indenone core structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in synthetic chemistry and material science.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(2E)-2-(ethoxymethylidene)-3H-inden-1-one

InChI

InChI=1S/C12H12O2/c1-2-14-8-10-7-9-5-3-4-6-11(9)12(10)13/h3-6,8H,2,7H2,1H3/b10-8+

InChI Key

AYRNQUWLRGXUAW-CSKARUKUSA-N

Isomeric SMILES

CCO/C=C/1\CC2=CC=CC=C2C1=O

Canonical SMILES

CCOC=C1CC2=CC=CC=C2C1=O

Origin of Product

United States

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